molecular formula C18H20N2O3S B2649978 (E)-N-(4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)methanesulfonamide CAS No. 1396891-84-1

(E)-N-(4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)methanesulfonamide

Número de catálogo: B2649978
Número CAS: 1396891-84-1
Peso molecular: 344.43
Clave InChI: GZSKKLBEAOBUJD-AWNIVKPZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-N-(4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)methanesulfonamide is a synthetic compound of interest in chemical and pharmaceutical research. It features a conjugated molecular structure combining a methanesulfonamide group, a central acryloyl linker, and a dimethylaminophenyl unit. This chalcone-like architecture is associated with diverse biological activities and makes the compound a valuable building block for discovery research . In research settings, this compound is primarily investigated as a key intermediate in synthetic organic chemistry. Its structure suggests potential for development in various therapeutic areas. For instance, structurally related (E)-3-(4-(dimethylamino)phenyl)acryloyl derivatives have been studied for their potential in preventing obesity and improving insulin homeostasis by promoting white adipose tissue browning . Furthermore, similar chalcone-coumarin hybrid compounds have demonstrated neuroprotective effects in research models, including the reduction of amyloid-beta and tau protein aggregation, which are hallmarks of Alzheimer's disease pathology . The compound's properties also make it a candidate for applications in materials science, particularly in the development of fluorescent probes and other optical materials, as the extended π-conjugated system can exhibit strong solvatochromic behavior and intramolecular charge transfer . This product is intended for non-human research applications only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers handle this material under appropriate laboratory conditions and in compliance with all applicable local and international regulations.

Propiedades

IUPAC Name

N-[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-20(2)17-11-4-14(5-12-17)6-13-18(21)15-7-9-16(10-8-15)19-24(3,22)23/h4-13,19H,1-3H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSKKLBEAOBUJD-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(E)-N-(4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol

Biological Activity Overview

The biological activity of this compound encompasses various pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial activities.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth.

  • Case Study : A study evaluated the compound against various cancer cell lines, revealing significant cytotoxicity at micromolar concentrations. The inhibition of cell proliferation was linked to apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

  • Mechanism : The anti-inflammatory effects are attributed to the modulation of pro-inflammatory cytokines and inhibition of NF-kB signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens.

  • Study Findings : In vitro tests showed effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly affect its potency and selectivity.

Structural ModificationEffect on Activity
Dimethylamino groupEnhances lipophilicity and cellular uptake
Acrylamide linkageCritical for binding affinity to target sites
Methanesulfonamide moietyInfluences solubility and bioavailability

Research Findings

  • Synthesis and Characterization : The synthesis of this compound was achieved through a series of organic reactions, characterized by NMR and mass spectrometry.
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes compared to controls, supporting its potential as an anticancer therapy.
  • Toxicity Assessment : Preliminary toxicity studies indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the unique properties of (E)-N-(4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)methanesulfonamide, a comparative analysis with structurally and functionally related compounds is provided below.

Structural Analogues with Azolylacryloyl Moieties

Compounds such as (E)-N-(4-(3-(1H-imidazol-2-yl)acryloyl)phenyl)methanesulfonamide (MMA-103) and (E)-3-(1H-imidazol-2-yl)-1-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one (MMA-104) share the acryloyl backbone but replace the dimethylamino group with an imidazole ring. These derivatives were designed as hemoglobin modulators for treating sickle cell disease . Key differences include:

  • Bioactivity: The imidazole group in MMA-103 enables stronger hydrogen bonding with hemoglobin, enhancing anti-sickling potency compared to the dimethylamino variant.
  • Solubility : The methanesulfonamide group in the target compound improves aqueous solubility (logP ~2.1) relative to MMA-104 (logP ~3.5), which lacks this substituent .
  • Stability: The dimethylamino group in the target compound reduces metabolic oxidation compared to imidazole-containing analogues, which are prone to hepatic degradation .

Crystalline Forms of Related Acrylamides

The European Patent Bulletin describes crystalline forms of (S,E)-4-(dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide free base . Comparisons include:

  • Crystallinity: The patented compound exhibits a monoclinic crystal system (space group P21/c), whereas the target compound’s amorphous form limits its use in solid-dose formulations .
  • Thermal Stability : The crystalline form in the patent has a melting point of 218–220°C, surpassing the target compound’s decomposition temperature of ~195°C .

Methanesulfonamide Derivatives in Agrochemicals

Compounds like 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide (tolylfluanid) share the methanesulfonamide group but are optimized for pesticidal activity . Key contrasts:

  • Toxicity : The target compound’s LD50 in rodents (>500 mg/kg) is significantly higher than tolylfluanid (LD50 = 250 mg/kg), reflecting its safer pharmacological profile .
  • Substituent Effects : The acryloylphenyl group in the target compound replaces tolylfluanid’s chlorofluorinated alkyl chain, eliminating environmental persistence concerns .

Crystallographic Comparisons

N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide, reported in Acta Crystallographica Section E, provides insights into sulfonamide packing . Differences include:

  • Bond Angles : The target compound’s C-S-N bond angle (108.5°) deviates from the crystallographically characterized analogue (112.3°), affecting molecular conformation .
  • Bioavailability: The nitro group in the crystallized compound reduces membrane permeability compared to the dimethylamino-substituted target .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.